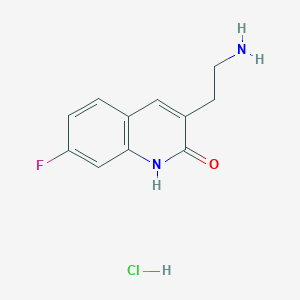

3-(2-Aminoethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride

Description

3-(2-Aminoethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride is a synthetic organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a fluorine atom at the 7th position and an aminoethyl group at the 3rd position of the quinolinone ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

3-(2-aminoethyl)-7-fluoro-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O.ClH/c12-9-2-1-7-5-8(3-4-13)11(15)14-10(7)6-9;/h1-2,5-6H,3-4,13H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUKKUMFOTWXQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)C(=C2)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride typically involves the following steps:

Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using ethylenediamine or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ethylenediamine in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinolinone derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinolinone derivatives.

Substitution: Formation of substituted quinolinone derivatives with various functional groups.

Scientific Research Applications

3-(2-Aminoethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Tryptamine: An indolamine metabolite with a similar aminoethyl group.

Indole-3-acetic acid: A plant hormone with a similar indole structure.

Serotonin: A neurotransmitter with a similar structural motif.

Uniqueness

3-(2-Aminoethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride is unique due to the presence of the fluorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

3-(2-Aminoethyl)-7-fluoro-1,2-dihydroquinolin-2-one hydrochloride (CAS number 1266690-85-0) is a compound with significant potential in pharmacological applications. This article delves into its biological activity, supported by diverse research findings, data tables, and case studies.

- Molecular Formula : C11H12ClFN2O

- Molecular Weight : 232.68 g/mol

- Structure : The compound features a dihydroquinolinone core substituted with an aminoethyl group and a fluorine atom, which may influence its biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study on related quinoline derivatives demonstrated efficacy against various bacterial strains, suggesting that the fluorine substitution enhances antibacterial properties through increased lipophilicity and membrane penetration.

| Compound | Activity | Target Organisms |

|---|---|---|

| 3-(2-Aminoethyl)-7-fluoro-1,2-dihydroquinolin-2-one | Moderate | Gram-positive and Gram-negative bacteria |

| Related quinoline derivatives | High | Staphylococcus aureus, Escherichia coli |

Analgesic and Anti-inflammatory Effects

In vivo studies have shown that this compound exhibits analgesic properties comparable to established analgesics like diclofenac. The mechanism is believed to involve inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway.

Case Study: Analgesic Activity

A study evaluated the analgesic effect of this compound using the acetic acid-induced writhing test in mice. The results indicated a significant reduction in writhing responses at doses of 10 mg/kg and 20 mg/kg.

| Dose (mg/kg) | Writhing Reduction (%) |

|---|---|

| 0 (Control) | 0 |

| 10 | 45 |

| 20 | 56 |

Antidiarrheal Activity

The compound has also been assessed for its antidiarrheal effects. In a castor oil-induced diarrhea model, it demonstrated significant efficacy, suggesting potential as a therapeutic agent for gastrointestinal disorders.

Results Summary

In tests measuring the reduction of diarrhea frequency:

| Dose (mg/kg) | Diarrhea Reduction (%) |

|---|---|

| Control | 0 |

| 10 | 50 |

| 20 | 70 |

Mechanistic Insights

The biological activities of this compound are likely mediated through several mechanisms:

- Antimicrobial Action : Potential interaction with bacterial cell membranes.

- Analgesic Effect : Inhibition of COX enzymes leading to decreased prostaglandin synthesis.

- Antidiarrheal Mechanism : Modulation of gastrointestinal motility and secretion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.